An In-depth Technical Guide to 1-Benzyl-4-phenylpyrrolidin-2-one (CAS 108303-98-6)
An In-depth Technical Guide to 1-Benzyl-4-phenylpyrrolidin-2-one (CAS 108303-98-6)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties of 1-Benzyl-4-phenylpyrrolidin-2-one, a substituted γ-lactam with potential applications in medicinal chemistry and organic synthesis. While experimental data for this specific compound is limited in publicly available literature, this document synthesizes information from closely related analogues and established chemical principles to offer valuable insights for researchers.
Introduction
1-Benzyl-4-phenylpyrrolidin-2-one belongs to the pyrrolidinone class of heterocyclic compounds, a scaffold of significant interest in drug discovery due to its presence in a wide array of biologically active molecules. The unique substitution pattern of a benzyl group on the nitrogen and a phenyl group at the 4-position suggests its potential as an intermediate for synthesizing complex molecular architectures and as a candidate for biological screening. This guide aims to provide a detailed understanding of its chemical characteristics to facilitate its use in research and development.
Chemical and Physical Properties
| Property | Predicted Value / Information | Source / Basis for Prediction |
| Molecular Formula | C₁₇H₁₇NO | - |
| Molecular Weight | 251.32 g/mol | - |
| Appearance | White to off-white solid | Based on analogues like 4-Phenyl-2-pyrrolidone[1] |
| Melting Point | Not available. Likely in the range of 80-120 °C | Comparison with 1-phenyl-2-pyrrolidinone (67-69 °C)[2] and considering the additional benzyl group. |
| Boiling Point | > 300 °C (decomposes) | High molecular weight and polar nature suggest a high boiling point. |
| Solubility | Soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate. Slightly soluble in water.[3][4][5] | Based on the properties of similar N-benzyl and phenyl-substituted lactams. |
Synthesis and Reactivity
A specific, validated synthesis protocol for 1-Benzyl-4-phenylpyrrolidin-2-one is not described in the available literature. However, a plausible and efficient synthetic route can be designed based on established methodologies for the formation of substituted pyrrolidin-2-ones. A potential approach involves the Michael addition of a benzylamine to a suitable cinnamic acid derivative, followed by intramolecular cyclization.
Proposed Synthetic Pathway
A logical synthetic approach would be a one-pot reaction involving the conjugate addition of benzylamine to ethyl cinnamate, followed by an intramolecular amidation to form the lactam ring.
Caption: Proposed synthesis of 1-Benzyl-4-phenylpyrrolidin-2-one.
Experimental Protocol (Hypothetical)
Objective: To synthesize 1-Benzyl-4-phenylpyrrolidin-2-one.
Materials:
-
Ethyl cinnamate
-
Benzylamine
-
Toluene (anhydrous)
-
Sodium ethoxide (catalytic amount)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl cinnamate (1 equivalent) and anhydrous toluene.
-
Addition of Reagents: Add benzylamine (1.1 equivalents) to the solution. Subsequently, add a catalytic amount of sodium ethoxide.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding 1 M HCl.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure 1-Benzyl-4-phenylpyrrolidin-2-one.
Spectroscopic and Analytical Characterization
While experimental spectra for 1-Benzyl-4-phenylpyrrolidin-2-one are not available, the expected spectral data can be predicted based on its structure and data from analogous compounds.
¹H NMR Spectroscopy (Predicted)
| Protons | Multiplicity | Approximate Chemical Shift (δ, ppm) | Rationale |
| Aromatic (10H) | Multiplet | 7.20 - 7.40 | Protons of the benzyl and phenyl rings. |
| Benzylic CH₂ | Singlet | ~4.5 | Methylene protons adjacent to the nitrogen and aromatic ring. |
| CH (pyrrolidinone ring) | Multiplet | ~3.6 - 3.8 | Methine proton at the 4-position. |
| CH₂ (pyrrolidinone ring) | Multiplets | ~2.5 - 3.0 and ~3.2 - 3.4 | Diastereotopic methylene protons of the pyrrolidinone ring. |
¹³C NMR Spectroscopy (Predicted)
| Carbon | Approximate Chemical Shift (δ, ppm) | Rationale |
| C=O | ~175 | Carbonyl carbon of the lactam. |
| Aromatic (Cq) | ~125 - 140 | Quaternary carbons of the aromatic rings. |
| Aromatic (CH) | ~127 - 129 | Protonated carbons of the aromatic rings. |
| Benzylic CH₂ | ~49 | Methylene carbon of the benzyl group. |
| CH₂ (pyrrolidinone ring) | ~45 - 55 | Methylene carbons of the pyrrolidinone ring. |
| CH (pyrrolidinone ring) | ~40 - 50 | Methine carbon at the 4-position. |
Infrared (IR) Spectroscopy (Predicted)
| Functional Group | Characteristic Absorption (cm⁻¹) | Rationale |
| C=O (amide) | 1680 - 1700 | Strong absorption characteristic of a five-membered lactam. |
| C-H (aromatic) | 3000 - 3100 | Stretching vibrations of aromatic C-H bonds. |
| C-H (aliphatic) | 2850 - 2960 | Stretching vibrations of aliphatic C-H bonds. |
| C=C (aromatic) | 1450 - 1600 | Aromatic ring stretching vibrations. |
Mass Spectrometry (Predicted)
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Expected [M+H]⁺: 252.1383
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Key Fragmentation Patterns: Expect to see fragments corresponding to the loss of the benzyl group (m/z 91) and the phenyl group (m/z 77), as well as fragments arising from the cleavage of the pyrrolidinone ring.
Safety and Handling
No specific safety data sheet (SDS) is available for 1-Benzyl-4-phenylpyrrolidin-2-one. Standard laboratory safety precautions should be followed.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[6][7][8][9]
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.[6][9]
-
Toxicity: The toxicological properties have not been fully investigated. Treat as a potentially hazardous substance.
Conclusion
1-Benzyl-4-phenylpyrrolidin-2-one is a compound with significant potential for applications in synthetic and medicinal chemistry. This guide provides a foundational understanding of its chemical properties, a plausible synthetic route, and expected analytical data based on the current understanding of related chemical structures. It is intended to serve as a valuable resource for researchers and professionals in the field, encouraging further investigation and application of this interesting molecule.
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